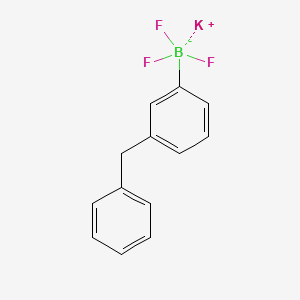

Potassium (3-benzylphenyl)trifluoroboranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (3-benzylphenyl)trifluoroboranuide is a chemical compound with the molecular formula C13H11BF3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of potassium (3-benzylphenyl)trifluoroboranuide typically involves the reaction of a boronic acid with potassium bifluoride. The general synthetic route can be summarized as follows:

Boronic Acid Reaction: The starting material, 3-benzylphenylboronic acid, is reacted with potassium bifluoride (KHF2) in an aqueous medium.

Formation of Trifluoroborate: The reaction proceeds with the formation of the trifluoroborate anion, which then associates with the potassium cation to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing crystallization techniques to purify the product, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (3-benzylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophilic partner in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Cross-Coupling Reactions: Commonly used reagents include palladium catalysts and bases such as potassium carbonate. Typical conditions involve heating the reaction mixture to facilitate the coupling process.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Potassium (3-benzylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Its derivatives are explored for potential biological activities, including as enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Industry: Used in the production of advanced materials and fine chemicals

Mécanisme D'action

The mechanism by which potassium (3-benzylphenyl)trifluoroboranuide exerts its effects primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate anion acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium (4-methylphenyl)trifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

Uniqueness

Potassium (3-benzylphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required .

Activité Biologique

Potassium (3-benzylphenyl)trifluoroboranuide is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis, and potential applications based on available literature.

- Molecular Formula: C13H12BF3K

- Molecular Weight: 256.14 g/mol

- CAS Number: Not specifically listed but related to trifluoroborate derivatives.

This compound functions primarily as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are essential in the synthesis of various pharmaceuticals and agrochemicals. The trifluoroborate moiety enhances the stability and reactivity of the compound during these chemical transformations.

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Antitumor Activity:

- Studies have indicated that compounds containing trifluoroborate groups can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

-

Antimicrobial Properties:

- Trifluoroborate derivatives have been tested for antimicrobial activity. Some studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

-

Enzyme Inhibition:

- There is emerging evidence that this compound might act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be leveraged to design inhibitors for therapeutic purposes.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study 1: Anticancer Activity

- A study published in Journal of Medicinal Chemistry explored a series of trifluoroborate compounds, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

-

Case Study 2: Antimicrobial Screening

- In a comparative study on antimicrobial efficacy, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting its potential as a lead compound for antibiotic development.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-benzylphenylboronic acid with potassium trifluoroacetate under specific conditions to yield the desired trifluoroborate salt.

Synthetic Route:

- Starting Material: 3-benzylphenylboronic acid

- Reagent: Potassium trifluoroacetate

- Conditions: Heat under inert atmosphere, followed by purification through crystallization.

Propriétés

IUPAC Name |

potassium;(3-benzylphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3.K/c15-14(16,17)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDVCFQUCGLKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)CC2=CC=CC=C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.